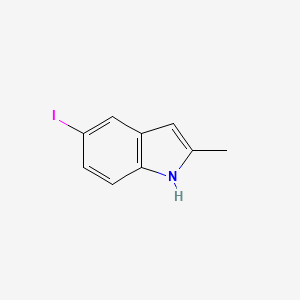

5-Iodo-2-methyl-1H-indole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-iodo-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFOCFLVSFXBTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=CC(=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodo 2 Methyl 1h Indole and Analogues

Historical Context and Evolution of Indole (B1671886) Annulation Strategies

The journey of indole synthesis began in 1866 with Adolf von Baeyer's reduction of oxindole. chemeurope.com This foundational work paved the way for the development of numerous methods to construct the indole ring system. The late 19th and early 20th centuries witnessed the advent of several named reactions that have become pillars of heterocyclic chemistry. irjmets.com These classical methods often involved harsh reaction conditions but provided access to a variety of substituted indoles, laying the groundwork for more refined and versatile strategies in the decades to come. The evolution of these strategies has been driven by the need for milder reaction conditions, greater functional group tolerance, and higher regioselectivity. researchgate.net

Several classical named reactions have been instrumental in the synthesis of the indole nucleus. Each of these methods offers a unique approach to forming the bicyclic structure from different starting materials.

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is arguably the most well-known and widely used method for preparing indoles. numberanalytics.comcreative-proteomics.comthermofisher.com It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or a ketone. byjus.comtestbook.com The mechanism proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. wikipedia.orgjk-sci.com While versatile, the Fischer synthesis can lead to regioisomeric mixtures with unsymmetrical ketones. thermofisher.combyjus.com

The Nenitzescu indole synthesis , first reported by Costin Nenițescu in 1929, provides a route to 5-hydroxyindoles from the reaction of benzoquinones with β-aminocrotonic esters. wikipedia.orgsynarchive.com The reaction mechanism involves a Michael addition followed by a nucleophilic attack and elimination. wikipedia.orgyoutube.com This method has been crucial for synthesizing precursors to biochemically significant molecules like serotonin (B10506). wikipedia.org

The Madelung synthesis , reported in 1912, involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base. wikipedia.org This base-catalyzed thermal cyclization of N-acyl-o-toluidines was one of the early methods to produce indoles. wikipedia.orgquimicaorganica.org Modern variations of this reaction have been developed to proceed under milder conditions. bhu.ac.in

The Reissert indole synthesis , developed in 1897, utilizes the condensation of o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization to form indole-2-carboxylic acid, which can then be decarboxylated. wikipedia.orgresearchgate.netwikipedia.org This method was one of the first to allow for the synthesis of unsubstituted indole. wikipedia.org

The Bartoli indole synthesis is a reaction of ortho-substituted nitroarenes with vinyl Grignard reagents to form substituted indoles. wikipedia.org This method is particularly effective for the synthesis of 7-substituted indoles, a class of compounds often difficult to prepare using classical methods. wikipedia.orgrsc.org The reaction requires at least three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.org

The Larock indole synthesis , a palladium-catalyzed heteroannulation reaction, synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com This method is highly versatile due to the wide variety of substituted alkynes that can be employed. wikipedia.orgresearchgate.net

The Batcho-Leimgruber indole synthesis provides an efficient route to indoles from o-nitrotoluenes. wikipedia.orgwikipedia.org The first step is the formation of an enamine, which is then reductively cyclized to the indole. wikipedia.orgclockss.org This method is widely used in the pharmaceutical industry due to its mild conditions and good yields. wikipedia.orgresearchgate.net

| Named Reaction | Starting Materials | Key Features |

|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed, involves wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.orgjk-sci.com |

| Nenitzescu Indole Synthesis | Benzoquinone, β-aminocrotonic ester | Yields 5-hydroxyindoles. wikipedia.orgresearchgate.net |

| Madelung Synthesis | N-phenylamide | High temperature, strong base. wikipedia.org |

| Reissert Indole Synthesis | o-nitrotoluene, diethyl oxalate | Forms indole-2-carboxylic acid intermediate. wikipedia.orgwikipedia.org |

| Bartoli Indole Synthesis | ortho-substituted nitroarene, vinyl Grignard reagent | Effective for 7-substituted indoles. wikipedia.org |

| Larock Indole Synthesis | ortho-iodoaniline, disubstituted alkyne | Palladium-catalyzed. wikipedia.org |

| Batcho-Leimgruber Indole Synthesis | o-nitrotoluene | Two-step process via an enamine intermediate. wikipedia.org |

Regioselective Iodination Approaches for Indole Scaffolds

The introduction of an iodine atom at a specific position on the indole ring is a critical step in the synthesis of compounds like 5-iodo-2-methyl-1H-indole. Various methods have been developed to achieve this with high regioselectivity.

Indole is an electron-rich heterocycle that readily undergoes electrophilic substitution, primarily at the C3 position. However, with appropriate reagents and conditions, iodination can be directed to other positions, including C5.

Metal-catalyzed reactions have become indispensable in modern organic synthesis for their efficiency and selectivity. Gold(III)-catalyzed annulation of 2-alkynylanilines can lead to 3-iodoindoles in a one-flask protocol. researchgate.net Palladium catalysts are also employed in various indole syntheses, such as the Larock reaction, which can be adapted for the synthesis of halogenated indoles. wikipedia.orgresearchgate.net

Direct C-H functionalization is an atom-economical and efficient strategy for introducing substituents onto aromatic rings. While direct C5-H iodination of the indole core can be challenging due to the higher reactivity of other positions, specific methodologies have been developed. For instance, the iodination of 2-methylbenzoic acid, a precursor that can be cyclized to an indole derivative, can be achieved in the presence of a microporous compound like β-form zeolite, iodine, an oxidizing agent, and acetic anhydride (B1165640) to produce 5-iodo-2-methylbenzoic acid with high purity. google.com

Direct C5-H Iodination Methodologies for Indole Systems

Directed Synthesis of this compound and Substituted Derivatives

The directed synthesis of this compound and its derivatives often employs classical indole syntheses, which are adapted to incorporate the desired substituents. These methods provide a reliable route to the target molecule with good control over the substitution pattern.

Strategic Considerations for Introducing the 2-Methyl Group in Indole Synthesis

Several named reactions are pivotal for introducing a methyl group at the C-2 position of the indole ring. The Fischer indole synthesis, for instance, is a widely used method that involves the cyclization of arylhydrazones. bhu.ac.in When an appropriate ketone is used as the starting material, a 2-methyl substituted indole can be readily obtained. bhu.ac.in The Madelung synthesis offers another route, involving the base-catalyzed cyclization of N-acyl-o-toluidines, which can be tailored to yield 2-methylindoles. bhu.ac.in However, this method often requires harsh reaction conditions. bhu.ac.in Modern variations of the Madelung reaction utilize milder bases like alkyllithiums, allowing for the synthesis of 2-substituted indoles with sensitive functional groups. bhu.ac.in

The choice of synthetic strategy is often dictated by the desired substitution pattern on the benzene (B151609) ring of the indole. For instance, the Fischer indole synthesis can be limited by the availability of the starting arylhydrazine and may produce a mixture of regioisomers if an unsymmetrical ketone is used. thieme-connect.com Therefore, careful planning of the synthetic route is crucial to achieve the desired this compound.

Transition-Metal-Catalyzed Coupling Reactions for this compound Construction

Transition-metal-catalyzed cross-coupling reactions have become powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds in indole synthesis. eie.grresearchgate.net These methods offer high efficiency and functional group tolerance. eie.grresearchgate.net

Palladium-catalyzed reactions are particularly prominent in this area. eie.gr For example, the Sonogashira coupling of a suitably substituted 2-iodoaniline (B362364) with a terminal alkyne, followed by cyclization, can provide a direct route to the indole core. nih.gov This approach allows for the introduction of various substituents on both the aniline (B41778) and alkyne components. Another powerful palladium-catalyzed method is the Suzuki-Miyaura cross-coupling, which can be used to introduce the 2-methyl group or other substituents. mdpi.com

The general mechanism for these cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. nih.govacs.org The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and selectivity. eie.gr

Table 1: Examples of Transition-Metal-Catalyzed Reactions in Indole Synthesis

| Reaction Type | Catalyst System | Starting Materials | Product | Reference |

| Sonogashira Coupling/Cyclization | PdCl₂(PPh₃)₂/CuI | 2-Iodoaniline, Terminal Alkyne, Aryl Iodide | Polysubstituted Indoles | nih.gov |

| Intramolecular Oxidative Coupling | Palladium Catalyst | N-aryl enamines | 2-methyl-1H-indole-3-carboxylate derivatives | mdpi.com |

| Negishi Coupling | Pd(OAc)₂/S-Phos | This compound, Organozinc reagent | 5-Aryl-2-methyl-1H-indole | uni-muenchen.de |

This table provides representative examples and is not exhaustive.

Intramolecular Cyclization Reaction Pathways to the this compound Framework

Intramolecular cyclization reactions provide an elegant and atom-economical approach to constructing the indole ring system. These reactions often proceed via the formation of a key carbon-carbon or carbon-nitrogen bond within a pre-functionalized linear precursor.

One such pathway involves the iodine-mediated intramolecular cyclization of enamines. acs.org This method allows for the synthesis of various indole derivatives under transition-metal-free conditions. The proposed mechanism involves the iodocyclization of the enamine double bond to form an iodonium (B1229267) intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to furnish the indole ring. acs.org

Visible-light-promoted intramolecular radical cyclization offers another modern approach. rsc.org This method can be used for the synthesis of functionalized indolines, which can be subsequently oxidized to indoles. The reaction proceeds in the absence of a transition metal and photocatalyst, making it a greener alternative. rsc.org

Green Chemistry and Sustainable Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals, including indole derivatives. ijnc.irmdpi.com These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

Development of Solvent-Free and Catalyst-Free Synthetic Protocols

A significant goal in green chemistry is to perform reactions under solvent-free conditions, which eliminates the environmental impact associated with solvent use and disposal. beilstein-journals.org Several solvent-free methods for indole synthesis have been developed. For instance, the solid-state reaction of anilines and phenacyl bromides, followed by microwave irradiation, provides an environmentally friendly route to 2-arylindoles without the need for organic solvents or metal catalysts. organic-chemistry.org

Catalyst-free protocols are also highly desirable. rsc.orgrsc.org The condensation of indole with aromatic aldehydes to form bis(indolyl)methanes can be achieved without any catalyst or solvent by simple grinding of the reactants. tandfonline.com While not directly applicable to this compound synthesis, these examples highlight the potential for developing catalyst- and solvent-free methods for various indole derivatives.

Application of Microwave Irradiation in Indole Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govsioc-journal.cn This technology has been successfully applied to various indole syntheses.

For example, a microwave-assisted, one-pot, three-component reaction has been developed for the synthesis of polysubstituted indoles. nih.gov This method utilizes a Sonogashira coupling followed by a cyclization step, with both steps being significantly accelerated by microwave irradiation. nih.gov Similarly, the Bischler indole synthesis can be performed under solvent-free conditions with microwave assistance, providing a rapid and efficient route to 2-arylindoles. organic-chemistry.org The use of microwave irradiation in the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines has also been shown to produce 2-methyl-1H-indole-3-carboxylate derivatives in excellent yields and with high regioselectivity in significantly shorter reaction times. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Indole Synthesis

| Reaction | Conventional Heating | Microwave Irradiation | Reference |

| Bischler Indole Synthesis | N/A | 52-75% yield, 45-60 seconds | organic-chemistry.org |

| Sonogashira Coupling/Cyclization | Longer reaction times | Moderate to excellent yields, significantly reduced time | nih.gov |

| Pd-Catalyzed Cyclization of N-aryl enamines | 73% yield, 16 hours | 90% yield, 1 hour | mdpi.com |

This table illustrates the general advantages of microwave irradiation in indole synthesis.

Utilization of Ionic Liquids and Aqueous Media in Iodinated Indole Synthesis

The development of environmentally benign synthetic methodologies is a central theme in modern chemistry. beilstein-journals.org Ionic liquids (ILs) and aqueous media have emerged as promising alternatives to conventional volatile organic solvents, offering advantages such as enhanced reaction rates, improved product yields, and simplified product isolation and catalyst recycling. beilstein-journals.orgtandfonline.com

Ionic liquids, with their unique properties like low volatility, high thermal stability, and tunable solvating capabilities, have been successfully employed in the synthesis of indole derivatives. beilstein-journals.orgjchemlett.com For instance, the electrophilic substitution of indoles with aldehydes to form bis(indolyl)methanes has been efficiently catalyzed by ionic liquids such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) and 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF6). beilstein-journals.org These reactions proceed under mild conditions and afford excellent yields, demonstrating the catalytic role of the ionic liquid. beilstein-journals.org The reusability of these ionic liquids further enhances the green credentials of such synthetic routes. beilstein-journals.org

A simple and efficient one-pot method for the preparation of aromatic iodides from aromatic amines has been developed using the acidic ionic liquid N-methyl-2-pyrrolidonum hydrosulfate ([H-NMP]HSO4). ijcce.ac.ir This process involves sequential diazotization and iodination, where the ionic liquid acts as a mild proton source, stabilizing the intermediate diazonium salts and allowing for their rapid reaction with sodium iodide to yield the corresponding aryl iodides in good yields. ijcce.ac.ir

Aqueous media, often in the presence of surfactants to overcome the low solubility of organic substrates, provide another green platform for indole functionalization. tandfonline.comresearchgate.net An efficient and metal-free method for the direct C–N coupling of indoles with azoles has been developed in an aqueous solution, yielding 2-(azol-1-yl)indoles with high regioselectivity and in good to excellent yields. acs.org Furthermore, iodine has been shown to be an effective catalyst for the synthesis of bis(indolyl)methanes in an aqueous micellar environment using sodium dodecylsulfate (SDS). tandfonline.com This method is applicable to a wide range of carbonyl compounds and proceeds with high efficiency. tandfonline.com

The following table summarizes representative examples of using ionic liquids and aqueous media for the synthesis of indole derivatives.

| Catalyst/Medium | Reactants | Product | Yield (%) | Reference |

| [bmim]BF4 or [bmim]PF6 | Indole, Aromatic Aldehydes | Bis(indolyl)methanes | 85-94 | beilstein-journals.org |

| [H-NMP]HSO4 | Aromatic Amines, NaNO2, NaI | Aryl Iodides | Moderate to Good | ijcce.ac.ir |

| I2 / SDS in H2O | Indoles, Carbonyl Compounds | Bis(indolyl)methanes | High | tandfonline.com |

| Aqueous Solution | Indoles, Azoles | 2-(azol-1-yl)indoles | Good to Excellent | acs.org |

Exploration of Nanocatalysts and Organocatalysis for Indole Functionalization

The quest for highly efficient and selective catalytic systems has led to the exploration of nanocatalysts and organocatalysts for the functionalization of indoles. beilstein-journals.orgchemrxiv.org These catalysts offer distinct advantages, including high surface area-to-volume ratios in the case of nanocatalysts and metal-free conditions for organocatalysis. beilstein-journals.orgsioc-journal.cn

Nanocatalysis has proven to be a powerful tool in organic synthesis. chemrxiv.orgmdpi.com For example, manganese ferrite (B1171679) (MnFe2O4) nanoparticles have been successfully used for the regioselective C3-benzylation of indoles with benzyl (B1604629) alcohols under solvent-free conditions, providing excellent yields of the desired products. bohrium.comresearchgate.net The catalyst demonstrated good stability and could be recycled for several runs. bohrium.com Another example is the use of a ceria/vinylpyridine nanocomposite for the synthesis of bis(indolyl)methanes, achieving a product yield of up to 98%. beilstein-journals.org The nanocatalyst was easily recovered by filtration and maintained its catalytic efficiency over multiple cycles. beilstein-journals.org

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a valuable strategy for indole functionalization, often providing high levels of stereocontrol. sioc-journal.cnnih.gov A notable application is the highly enantioselective iodination of ortho-aminophenylethynyl sulfoxonium ylides catalyzed by a chiral phosphoric acid (CPA). nih.gov This reaction proceeds with a strong preference for iodination over protonation and enables the synthesis of sterically congested indole fragments. nih.gov Furthermore, thiourea-based organocatalysts have been employed for the regioselective iodination of activated aromatic compounds, including indoles, using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source. organic-chemistry.org This method is applicable to a variety of substrates and provides high yields of the iodinated products. organic-chemistry.org Flavin-iodine coupled organocatalysis has also been developed for the aerobic oxidative direct sulfenylation of indoles with thiols under mild conditions. rsc.org

Below is a table highlighting key findings in the use of nanocatalysts and organocatalysts for indole functionalization.

| Catalyst Type | Catalyst | Reaction | Product | Yield (%) | Reference |

| Nanocatalyst | MnFe2O4 nanoparticles | C3-benzylation of indoles with benzyl alcohols | 3-benzylindoles | up to 99 | bohrium.comresearchgate.net |

| Nanocatalyst | Ceria/vinylpyridine nanocomposite | Reaction of indole and benzaldehyde (B42025) | Bis(indolyl)methanes | 98 | beilstein-journals.org |

| Organocatalyst | Chiral Phosphoric Acid (CPA) | Enantioselective iodination of ortho-aminophenylethynyl sulfoxonium ylides | Axially Chiral Indolyl Ketosulfoxonium Ylides | Not specified | nih.gov |

| Organocatalyst | Thiourea | Iodination of activated aromatic compounds with DIH | Iodinated aromatic compounds | High | organic-chemistry.org |

| Organocatalyst | Flavin-iodine | Aerobic oxidative direct sulfenylation of indoles with thiols | 3-sulfenylated indoles | Not specified | rsc.org |

Chemical Reactivity and Transformation Studies of 5 Iodo 2 Methyl 1h Indole

Intrinsic Reactivity of the Indole (B1671886) Ring System

The indole nucleus is an aromatic heterocyclic system characterized by its electron-rich nature, which makes it prone to electrophilic substitution reactions. The pyrrole (B145914) moiety of the indole is particularly reactive compared to the benzene (B151609) ring. bhu.ac.in The preferred site for electrophilic attack is the C3 position, as the resulting intermediate cation is stabilized by delocalization of the nitrogen lone pair without disrupting the aromaticity of the benzene ring. bhu.ac.in

Electronic and Steric Influence of the 5-Iodo and 2-Methyl Substituents on Indole Reactivity

The reactivity of the indole ring in 5-Iodo-2-methyl-1H-indole is significantly modulated by the electronic and steric effects of its substituents.

Electronic Effects:

5-Iodo Substituent: The iodine atom at the C5 position exerts a dual electronic effect. It is an electron-withdrawing group due to its inductive effect (-I), which decreases the electron density of the indole ring. However, it also has a weak electron-donating resonance effect (+M). The electron-withdrawing nature of iodine can impact the nucleophilicity of the indole ring.

2-Methyl Substituent: The methyl group at the C2 position is an electron-donating group due to its inductive effect (+I). This increases the electron density of the indole ring, thereby enhancing its nucleophilicity. However, the presence of the methyl group at C2 blocks this position from electrophilic attack, directing it to other available positions. rsc.org

Steric Effects:

The 2-methyl group introduces steric hindrance, which can influence the approach of reagents. In reactions such as electrophilic substitution, the bulkiness of the methyl group can direct incoming electrophiles to the C3 position or to the benzene portion of the indole ring. rsc.org Sterically hindered indoles, like those with a 2-methyl group, have been observed to exhibit lower reactivity in certain reactions. rsc.org

Carbon-Carbon Bond Forming Reactions Involving this compound

The presence of the iodo substituent at the C5 position makes this compound an excellent substrate for various carbon-carbon bond-forming reactions, particularly transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Sonogashira, Heck-Matsuda, Buchwald-Hartwig) for Derivatization

The C-I bond in this compound is a versatile handle for the introduction of a wide range of substituents through cross-coupling reactions. The reactivity of the iodo substituent is higher compared to bromo or chloro analogs in palladium-catalyzed reactions due to the lower bond dissociation energy of the C-I bond.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This compound can be effectively coupled with various alkynes to introduce alkynyl moieties at the C5 position. nih.govmdpi.com For instance, 5-iodoindoles have been successfully used in Sonogashira reactions to synthesize 5-alkynylindoles.

Heck-Matsuda Reaction: The Heck reaction allows for the substitution of the iodine atom with an alkene. This reaction is a powerful tool for the formation of carbon-carbon bonds and the introduction of vinyl groups onto the indole scaffold.

Buchwald-Hartwig Amination: While primarily a carbon-nitrogen bond-forming reaction, the Buchwald-Hartwig amination is a crucial cross-coupling reaction for derivatization. It allows for the introduction of various amine functionalities at the C5 position of the indole ring, which is significant for the synthesis of biologically active molecules.

Table 1: Examples of Cross-Coupling Reactions with Iodoindoles

| Reaction | Catalyst System | Reactant | Product | Reference |

|---|---|---|---|---|

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Phenylacetylene | 5-(Phenylethynyl)-1H-indole | |

| Sonogashira | Pd/Cu catalyst | Terminal acetylenes | 1,2,3-Trisubstituted indoles | nih.gov |

| Suzuki-Miyaura | Palladium catalyst | Boronic acids | 1,2,3-Trisubstituted indoles | nih.gov |

Electrophilic Substitution Reactions on the this compound Nucleus

Despite the deactivating effect of the 5-iodo substituent, the indole ring of this compound remains susceptible to electrophilic substitution. The electron-donating 2-methyl group helps to activate the ring towards this type of reaction. The primary site of electrophilic attack is the C3 position, which is the most nucleophilic carbon in the indole ring. bhu.ac.in If the C3 position is blocked, substitution can occur at other positions, including the benzene ring. bhu.ac.in

Common electrophilic substitution reactions include:

Nitration: Nitration of indoles typically requires non-acidic nitrating agents to avoid polymerization. bhu.ac.in For 2-methylindole (B41428), nitration with benzoyl nitrate (B79036) yields the 3-nitro derivative. bhu.ac.in

Halogenation: Further halogenation can occur at the C3 position.

Friedel-Crafts Acylation and Alkylation: These reactions can introduce acyl and alkyl groups, respectively, onto the indole nucleus, typically at the C3 position.

Nucleophilic Substitution Processes on the Indole Ring

Direct nucleophilic substitution on the electron-rich indole ring is generally difficult. However, the presence of the iodine atom at the C5 position allows for nucleophilic substitution reactions to occur, often facilitated by transition metal catalysts. For example, the iodine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Derivatization Strategies for this compound

The versatility of this compound as a synthetic intermediate stems from the reactivity of both the C-I bond and the indole nucleus itself. A variety of derivatization strategies can be employed to generate a diverse library of substituted indoles.

Modification via Cross-Coupling: As discussed, the C5-iodo group is a prime site for introducing a wide array of functional groups through Sonogashira, Suzuki, Heck, and other cross-coupling reactions. nih.govmdpi.com

N-Functionalization: The nitrogen atom of the indole ring can be readily alkylated or acylated. For instance, treatment with a base like sodium hydride followed by an alkyl halide can introduce an alkyl group at the N1 position. researchgate.net

C3-Functionalization: The C3 position is the most reactive site for electrophilic substitution, allowing for the introduction of various electrophiles. bhu.ac.in

Ring-Opening and Rearrangement Reactions: Under specific conditions, the indole ring can undergo ring-opening and rearrangement reactions to yield other heterocyclic systems.

Selective Introduction of Functional Groups at the Indole C3 Position

The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic substitution. bhu.ac.in The site of highest electron density, and therefore the preferred position for electrophilic attack, is the C3 position. bhu.ac.in This is because the intermediate carbocation formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in

However, the functionalization of this compound at the C3 position is not always straightforward and can be highly dependent on the reaction conditions and reagents. For instance, in studies of C3-alkylation using α-heteroaryl-substituted methyl alcohols mediated by a Cs₂CO₃/oxone® system, many halogenated indoles were well-tolerated, but 5-iodoindole (B102021) was a notable exception, proving unreactive under the tested conditions. chemrxiv.orgchemrxiv.org This suggests that the iodine substituent at C5 can have a deactivating or otherwise inhibitory effect in certain catalytic cycles.

Conversely, the introduction of a directing group at the C3 position can be a powerful strategy to achieve functionalization at other positions of the indole core. Research has demonstrated that for C2-protected indoles like 3-acetyl-2-methyl-1H-indole, a palladium(II)-catalyzed C-H functionalization with iodoarenes can lead to C4-arylated products. nih.govacs.org This highlights how initial C3 modification can redirect the inherent reactivity of the indole ring system.

| Reaction Type | Reactants | Catalyst/Reagents | Product | Yield | Reference |

| C4-Arylation | 3-acetyl-2-methyl-1H-indole + 4-Iodotoluene | Pd(OAc)₂ / Ag₂CO₃ | 3-acetyl-2-methyl-4-(p-tolyl)-1H-indole | 70% | nih.gov |

| C3-Alkylation | 5-iodoindole + 2-(hydroxymethyl)pyridine | Cs₂CO₃ / oxone® | No Reaction | 0% | chemrxiv.orgchemrxiv.org |

N-Substitution and its Effect on Reactivity and Molecular Properties

The nitrogen atom of the indole ring (N1 position) possesses a lone pair of electrons and a proton that can be substituted, a process known as N-substitution. This modification is fundamental in indole chemistry as it significantly alters the compound's electronic properties, solubility, and subsequent reactivity. N-substitution is often achieved by deprotonating the indole with a base, such as sodium hydride (NaH), followed by the addition of an electrophile like an alkyl or acyl halide.

The effect of N-substitution on reactivity is profound. Removing the N-H proton prevents unwanted side reactions under acidic conditions and can redirect the regioselectivity of further substitutions. bhu.ac.in For example, N-substitution can facilitate lithiation at the C2 position by directing the organolithium reagent. bhu.ac.in A clear illustration of this effect is seen in the synthesis of related indole derivatives. The N-methylation of an indole-3-carbonitrile derivative directs subsequent electrophilic iodination specifically to the C2 position. This occurs because the N-methyl group electronically influences the ring and blocks the N-H from participating in complex reaction pathways, thereby favoring substitution at C2 over other positions when C3 is already occupied.

Furthermore, the N-substituent itself can become a reactive site. In studies on 1-furfuryl-substituted hydroxyindoles, electrophilic attack was observed to occur on the C5-position of the furan (B31954) ring, demonstrating that the N-substituent can compete with the indole core for electrophiles.

| Initial Compound | N-Substitution Reagents | N-Substituted Product | Effect on Subsequent Reactivity | Reference |

| Indole-3-carbonitrile | NaH, Methyl Iodide | 1-methyl-1H-indole-3-carbonitrile | Directs subsequent iodination to the C2 position. | |

| 1H-Indole | N/A | N-Protected Indole | Assists lithiation at the C2 position. | bhu.ac.in |

Formation of Bis(indolyl)methanes (BIMs) from Indole Derivatives

Bis(indolyl)methanes (BIMs) are a significant class of compounds synthesized from indoles, characterized by two indole units linked by a methylene (B1212753) bridge. The most common method for their synthesis is the electrophilic substitution reaction of two equivalents of an indole with an aldehyde or ketone, typically catalyzed by a Brønsted or Lewis acid. beilstein-journals.orgnih.govmdpi.com The reaction mechanism involves the acid-catalyzed activation of the carbonyl compound, making it more electrophilic. This is followed by a nucleophilic attack from the C3 position of the first indole molecule. The resulting alcohol intermediate is then protonated and eliminated as water to form a stabilized carbocation, which is subsequently attacked by a second indole molecule at its C3 position to yield the final BIM product. beilstein-journals.org

Indole derivatives, including this compound, are viable substrates for this transformation. The presence of substituents on the indole ring and the aldehyde influences the reaction's efficiency. Studies have shown that 2-methylindole readily reacts with various aldehydes in the presence of catalysts to form the corresponding BIMs in good yields. beilstein-journals.orgcore.ac.uk For example, the reaction between 2-methylindole and benzaldehyde (B42025) can be catalyzed by Amberlyst-15 to produce the BIM in high yield. core.ac.uk

The synthesis of BIMs from iodo-substituted indoles has also been successfully demonstrated. For instance, 3,3′-(Phenylmethylene)bis(5‐iodo‐1H‐indole) was synthesized from 5-iodo-1H-indole and benzyl (B1604629) alcohol using potassium tert-butoxide (tBuOK) as a mediator, affording the product in a 40% yield. nih.gov This confirms that the iodo-substituent is tolerated in BIM synthesis, opening the path for creating complex iodinated BIMs from precursors like this compound for further synthetic applications.

| Indole Reactant | Carbonyl/Alcohol Reactant | Catalyst/Mediator | Reaction Conditions | Product | Yield | Reference |

| 2-methyl-1H-indole | Benzaldehyde | Amberlyst-15 | 65 °C, THF | 3,3'-(phenylmethylene)bis(2-methyl-1H-indole) | 87% | core.ac.uk |

| 2-methyl-1H-indole | 2,2,2-trifluoro-1-phenylethan-1-one | I₂ | 80 °C, Dichloroethane | 3-(2,2,2-trifluoro-1-phenyl-1-(2-methyl-1H-indol-3-yl)ethyl)-2-methyl-1H-indole | 87% | beilstein-journals.org |

| 5-iodo-1H-indole | Benzyl alcohol | tBuOK | Toluene | 3,3′-(Phenylmethylene)bis(5‐iodo‐1H‐indole) | 40% | nih.gov |

Advanced Structural Characterization and Spectroscopic Analysis of 5 Iodo 2 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Iodo-2-methyl-1H-indole in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a detailed picture of the atomic framework and electronic environment can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For a related compound, N-(5-Iodo-2-methyl-1H-indol-3-yl)acetamide, the following chemical shifts were observed in DMSO-d6: signals at 2.04 ppm and 2.22 ppm corresponding to the methyl groups, and a signal at 7.09 ppm attributed to the C4-H proton. rsc.org In another analogue, 3-(Tetrahydro-2-methylfuran-2-yl)-5-iodo-1-methyl-1H-indole, the methyl group on the indole (B1671886) nitrogen appears at 3.71 ppm. wiley-vch.de These values are indicative of the typical chemical shifts for methyl and aromatic protons in similar indole systems.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the molecule, offering insight into their electronic environments. For N-(5-Iodo-2-methyl-1H-indol-3-yl)acetamide, key carbon signals in DMSO-d6 include the methyl carbons at 11.3 ppm and 22.7 ppm, and aromatic carbons at 111.3 ppm, 111.9 ppm, 120.8 ppm, 123.1 ppm, 123.2 ppm, and 124.5 ppm. rsc.org The position of the iodine atom significantly influences the chemical shifts of the surrounding carbon atoms due to its electron-withdrawing nature.

Interactive Data Table: Representative NMR Data for this compound Analogues

| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| N-(5-Iodo-2-methyl-1H-indol-3-yl)acetamide | DMSO-d6 | ¹H | 2.04, 2.22 | CH₃ | rsc.org |

| N-(5-Iodo-2-methyl-1H-indol-3-yl)acetamide | DMSO-d6 | ¹H | 7.09 | C4-H | rsc.org |

| 3-(Tetrahydro-2-methylfuran-2-yl)-5-iodo-1-methyl-1H-indole | CDCl₃ | ¹H | 3.71 | N-CH₃ | wiley-vch.de |

| N-(5-Iodo-2-methyl-1H-indol-3-yl)acetamide | DMSO-d6 | ¹³C | 11.3, 22.7 | CH₃ | rsc.org |

| N-(5-Iodo-2-methyl-1H-indol-3-yl)acetamide | DMSO-d6 | ¹³C | 111.3, 111.9, 120.8, 123.1, 123.2, 124.5 | Aromatic C | rsc.org |

2D NMR Experiments: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in definitively assigning proton and carbon signals and establishing long-range connectivities within the molecule. researchgate.net These experiments correlate the signals of directly bonded and distantly coupled nuclei, respectively, providing unambiguous confirmation of the molecular structure.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of this compound, as well as to study its fragmentation patterns.

Electron Ionization-Mass Spectrometry (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule and several fragment ions. For the parent compound, 2-methyl-1H-indole, the molecular ion is observed at m/z 131. nist.gov The mass spectrum of this compound would be expected to show a molecular ion peak at m/z 257, reflecting the addition of an iodine atom.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. This is crucial for confirming the molecular formula C₉H₈IN. For instance, HRMS analysis of related indole derivatives has been used to confirm their calculated molecular formulas. rsc.orgmdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for quantifying the amount of a substance in a sample. bldpharm.combldpharm.comunipd.itbldpharm.comresearchgate.netnih.gov The development of rapid LC-MS/MS methods allows for the sensitive detection of a wide range of compounds, including indole derivatives. unipd.itresearchgate.netnih.gov

Interactive Data Table: Mass Spectrometry Data for Indole Derivatives

| Compound | Ionization Method | m/z (Observed) | Assignment | Reference |

| 2-Methyl-1H-indole | EI | 131 | [M]⁺ | nist.gov |

| N-(5-Iodo-2-methyl-1H-indol-3-yl)acetamide | GC-MS (EI) | 213 | [M]⁺ of a related fragment | rsc.org |

| 3-Iodo-5-methoxy-1H-indole-2-carbonitrile | HRMS (ESI) | 298.96711 | [M+H]⁺ | mdpi.com |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of an indole derivative typically shows characteristic absorption bands.

For N-(5-Iodo-2-methyl-1H-indol-3-yl)acetamide, the FTIR spectrum displays bands at 3293, 3236, 3116, 3029, and 2920 cm⁻¹, which are characteristic of N-H and C-H stretching vibrations. rsc.org A strong band at 1628 cm⁻¹ is attributed to the C=O stretching of the amide group. rsc.org The vibrational frequencies are sensitive to the molecular structure and intermolecular interactions, and computational methods like Density Functional Theory (DFT) can be used to theoretically calculate and assign these vibrational modes. researchgate.net

Interactive Data Table: Key IR Absorption Bands for an Analogue of this compound

| Compound | Wavenumber (cm⁻¹) | Assignment | Reference |

| N-(5-Iodo-2-methyl-1H-indol-3-yl)acetamide | 3293, 3236 | N-H stretching | rsc.org |

| N-(5-Iodo-2-methyl-1H-indol-3-yl)acetamide | 3116, 3029, 2920 | C-H stretching | rsc.org |

| N-(5-Iodo-2-methyl-1H-indol-3-yl)acetamide | 1628 | C=O stretching | rsc.org |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions.

The crystal structure of a closely related compound, 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole, was determined to be monoclinic with the space group P2₁/c. iucr.org The phenyl ring was found to be nearly perpendicular to the indole ring system, with a dihedral angle of 82.84(9)°. iucr.org

The conformation of indole derivatives in the solid state is influenced by the nature and position of substituents. In the crystal structure of 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole, the orientation of the phenylsulfonyl group is a key conformational feature. iucr.org The planarity of the indole ring system itself is also of interest, with minor deviations from planarity possible depending on the substitution pattern. nih.gov Conformational analysis of related analogues using NMR spectroscopy and molecular modeling can provide insights into the preferred shapes of these molecules in solution. nih.gov

The crystal packing of indole derivatives is governed by a variety of intermolecular interactions. In the crystal structure of 3-Iodo-2-methyl-1-phenylsulfonyl-1H-indole, weak intermolecular C-H···π interactions and π-π stacking between indole groups are observed, with a centroid-centroid distance of 3.7617(18) Å between the five- and six-membered rings of the indole moiety. iucr.org In other iodo-substituted indole derivatives, hydrogen bonding involving the indole N-H group is a common feature, often forming dimers or chains. nih.govresearchgate.net Halogen bonding, an interaction involving the iodine atom, can also play a significant role in the supramolecular assembly. nih.govresearchgate.net For example, in ethyl 5-chloro-3-iodo-1H-indole-2-carboxylate, an I⋯Cl halogen bond is observed. nih.gov

Computational and Theoretical Investigations of 5 Iodo 2 Methyl 1h Indole

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 5-Iodo-2-methyl-1H-indole. acs.org These methods allow for a precise mapping of the electron density and the identification of sites prone to chemical reactions.

DFT calculations can effectively model the electron density distribution across the this compound molecule. The indole (B1671886) nucleus is an electron-rich heterocyclic system. bhu.ac.in The introduction of an iodine atom at the C5 position and a methyl group at the C2 position significantly influences this distribution. The iodine atom, being highly polarizable, can modulate the electronic properties of the indole ring.

The preferred site for electrophilic substitution on the indole ring is typically the C3 position, due to the stability of the resulting cation intermediate. bhu.ac.in However, substituents on the ring can alter this reactivity. Computational studies can predict how the iodo and methyl groups on this compound affect the electron density at various positions, thereby guiding synthetic strategies. For instance, a decrease in electron density at a particular carbon atom would make it less susceptible to electrophilic attack.

Table 1: Predicted Reactive Sites in this compound based on DFT Calculations

| Position | Predicted Reactivity | Influencing Factors |

|---|---|---|

| C3 | Primary site for electrophilic attack | Inherent reactivity of the indole ring |

| N1-H | Acidic proton, can be deprotonated | Presence of a strong base |

A key feature of the iodine substituent in this compound is its ability to form halogen bonds. This is attributed to the presence of a "sigma-hole," an area of positive electrostatic potential on the outermost portion of the iodine atom, along the axis of the C-I bond. acs.orgscribd.com Quantum chemical calculations can precisely map this electrostatic potential surface.

The strength of the sigma-hole is influenced by the electron-withdrawing or -donating nature of the rest of the molecule. researchgate.net In this compound, the electronic properties of the indole ring system modulate the magnitude of the positive potential on the iodine atom. This, in turn, dictates the strength and directionality of the halogen bonds it can form with electron-rich atoms, such as oxygen or nitrogen, which are common in biological macromolecules. acs.orgscribd.com

Prediction of Electron Density Distribution and Reactive Sites within the Indole Framework

Molecular Dynamics Simulations for Conformational Analysis and Molecular Interaction Studies

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound, complementing the static picture from quantum chemical calculations. mdpi.com These simulations can model the conformational flexibility of the molecule and its interactions with its environment over time.

For this compound, MD simulations can explore the rotational freedom around the C2-methyl bond and the potential for different orientations of the N-H proton. While the indole ring itself is rigid, the interactions with solvent molecules or a protein binding pocket can induce subtle conformational changes. Understanding these dynamics is crucial for predicting how the molecule will bind to a target protein. mdpi.com

In Silico Drug Design and Molecular Docking Studies of Substituted Indoles

The structural and electronic features of this compound make it an interesting scaffold for in silico drug design and molecular docking studies. acs.orgresearchgate.net These computational techniques are pivotal in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the rational design of new drug candidates. orientjchem.org

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. orientjchem.org For this compound and its derivatives, docking studies can be used to predict their binding affinities to various protein targets. acs.org

These studies can reveal key interactions, such as hydrogen bonds involving the indole N-H group and halogen bonds from the iodine atom. scbt.com The methyl group at the C2 position can also contribute to binding through hydrophobic interactions. By analyzing the docked poses, researchers can understand the structural basis for the compound's biological activity and identify opportunities for optimization. ijcrt.org

Table 2: Potential Interactions of this compound in a Protein Binding Site

| Interaction Type | Molecular Feature Involved | Potential Interacting Residues |

|---|---|---|

| Hydrogen Bonding | Indole N-H | Aspartate, Glutamate, Serine, Threonine |

| Halogen Bonding | C5-Iodine (Sigma-hole) | Carbonyl oxygen of the peptide backbone, Aspartate, Glutamate |

| Hydrophobic Interactions | Indole ring, C2-Methyl group | Leucine, Valine, Isoleucine, Phenylalanine |

The insights gained from computational studies can guide the rational design of new indole derivatives with improved properties. scbt.comijcrt.org By systematically modifying the substituents on the indole scaffold, it is possible to fine-tune the electronic and steric properties of the molecule to enhance its binding affinity and selectivity for a particular target.

Prediction of Binding Affinities and Elucidation of Ligand-Protein Interactions

Computational Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, providing insights that complement experimental data. Techniques such as Density Functional Theory (DFT) are widely employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netrsc.org These theoretical predictions are invaluable for structural elucidation and for understanding the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR chemical shifts through computational methods is a well-established practice for verifying molecular structures. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate NMR shielding tensors, which are then converted to chemical shifts. grafiati.com For accurate predictions, the choice of the DFT functional and basis set is crucial. Functionals like B3LYP and basis sets such as 6-311++G(d,p) have been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.netdoi.org

The calculated chemical shifts are often linearly scaled to correct for systematic errors and to improve agreement with experimental data. nih.gov The process involves optimizing the molecular geometry first, followed by the GIAO calculation at the same or a higher level of theory. nih.govmdpi.com

Below are hypothetical tables representing the kind of data that would be generated in a computational study of this compound, based on methodologies reported for similar compounds.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| H (N1) | 8.10 |

| H (C3) | 6.25 |

| H (C4) | 7.60 |

| H (C6) | 7.15 |

| H (C7) | 7.30 |

| H (C2-CH₃) | 2.45 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| C2 | 140.5 |

| C3 | 101.2 |

| C3a | 129.8 |

| C4 | 128.5 |

| C5 | 85.0 |

| C6 | 125.3 |

| C7 | 112.9 |

| C7a | 136.7 |

| C2-CH₃ | 13.8 |

It is important to note that the accuracy of these predictions can be influenced by factors such as the solvent model used in the calculation, as intermolecular interactions can affect chemical shifts. nih.gov

Infrared (IR) Spectroscopy Prediction

Theoretical calculations of IR spectra are instrumental in assigning vibrational modes to experimentally observed absorption bands. researchgate.net The process involves calculating the harmonic vibrational frequencies at the optimized geometry of the molecule. DFT methods, particularly B3LYP with extended basis sets, have demonstrated reliability in predicting vibrational frequencies. researchgate.netdoi.org

The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and other systematic errors inherent in the computational method. doi.org This scaling results in a better correlation between the theoretical and experimental spectra. The potential energy distribution (PED) analysis can also be performed to provide a detailed assignment of each vibrational mode. researchgate.net

The following table illustrates the type of results expected from a computational IR frequency calculation for this compound.

Table 3: Predicted IR Vibrational Frequencies and Assignments for this compound

| Scaled Frequency (cm⁻¹) | Assignment (Vibrational Mode) |

| 3450 | N-H stretch |

| 3050 | Aromatic C-H stretch |

| 2920 | Methyl C-H stretch |

| 1610 | C=C stretch (indole ring) |

| 1450 | C-H bend (methyl) |

| 1340 | C-N stretch |

| 550 | C-I stretch |

The calculated IR intensities help in predicting the appearance of the spectrum, where strong absorptions correspond to vibrations that induce a significant change in the molecular dipole moment. nih.gov The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. doi.org

Mechanistic Studies of Molecular Interactions Involving 5 Iodo 2 Methyl 1h Indole Derivatives

Fundamental Principles of Receptor Binding Affinities and Molecular Selectivity

The ability of a molecule to bind to a specific receptor with high affinity and selectivity is a cornerstone of its potential therapeutic efficacy. For derivatives of 5-iodo-2-methyl-1H-indole, these properties are dictated by a complex interplay of various physicochemical factors.

The Role of Halogen Substituents in Modulating Receptor Interactions, including Halogen Bonding

Halogen substituents are frequently incorporated into drug candidates to enhance properties such as membrane permeability and metabolic stability. researchgate.net However, their role extends beyond these classical considerations to include direct participation in receptor binding through halogen bonding. researchgate.net A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site on the receptor. nih.gov

The nature of the halogen atom significantly influences the strength of these interactions. researchgate.netmdpi.com In many cases, an increase in the size of the halogen atom (from chlorine to bromine to iodine) correlates with enhanced biological activity, a trend attributed to the increasing polarizability and ability to form stronger halogen bonds. researchgate.netmdpi.com For instance, studies on various halogenated compounds have shown that iodine often forms the strongest halogen bonds. researchgate.net This principle is relevant to this compound, where the iodine atom can enhance binding affinity and selectivity for its target receptor. The iodine substituent's unique electronic and steric properties, including its enhanced polarizability, can facilitate halogen bonding, potentially leading to improved receptor binding affinity compared to non-halogenated analogs.

Research on halogenated indole (B1671886) derivatives has highlighted the importance of the position of the halogen substituent on the aromatic ring in determining the compound's activity. researchgate.net The strategic placement of a halogen can lead to significant variations in binding affinity. researchgate.net For example, a study on G-protein coupled receptors (GPCRs) revealed that altering the position of a bromine atom on a phenyl ring could either decrease or substantially increase the compound's activity compared to its unsubstituted counterpart. researchgate.net

| Compound/Derivative Class | Receptor/Target | Key Finding on Halogen Substitution |

| Halogenated Indole Alkaloids | Kinases | Bromine substitution often leads to better binding energy compared to chlorine and fluorine. mdpi.com |

| Halogenated Phenyl Derivatives | G-Protein Coupled Receptors | The position of the halogen on the aromatic ring significantly impacts biological activity. researchgate.net |

| 2-(5-iodo-1H-indol-3-yl)ethanamine | Serotonin (B10506) Receptors | The iodine substituent may enhance binding affinity and selectivity. |

Exploration of Steric and Electronic Effects on Molecular Recognition Events

The methyl group at the 2-position of the indole ring, for example, can introduce steric hindrance that influences how the molecule fits into a binding pocket. The iodine atom at the 5-position, being large, also contributes significantly to the steric bulk. These steric factors can either be favorable, by promoting a tighter fit, or unfavorable, by causing clashes with the receptor surface. mdpi.com

Electronic effects are governed by the electron-withdrawing or electron-donating nature of the substituents. The iodine atom, while being a weak deactivator in electrophilic aromatic substitution, possesses significant polarizability that can influence intermolecular interactions. The indole nucleus itself is an electron-rich system, which contributes to its ability to engage in various non-covalent interactions, including π-π stacking and hydrogen bonding. sci-hub.se The interplay of these electronic properties is critical for the precise positioning of the ligand within the receptor's binding site. mdpi.com

Comparative Molecular Field Analysis (CoMFA) studies on aminoalkylindole (AAI) ligands have shown that steric interactions can account for a significant portion of the variation in their affinities for the CB1 receptor. mdpi.com This highlights the importance of shape complementarity in the binding of indole derivatives. mdpi.com

Investigations into Enzyme Inhibition Mechanisms (Theoretical and Computational Approaches)

Computational methods provide powerful tools to investigate the mechanisms by which indole derivatives, including this compound, inhibit enzymes at a molecular level. These approaches can predict binding modes, identify key interactions, and guide the design of more potent and selective inhibitors.

Computational Studies on Aromatase Inhibition by Indole Derivatives

Aromatase, a cytochrome P450 enzyme, is a key target for the treatment of hormone-dependent breast cancer. frontiersin.org Computational docking studies have been employed to understand how indole derivatives bind to and inhibit this enzyme. frontiersin.orgnih.gov

These studies have revealed that 2-arylindoles often position their 2-aryl group within a hydrophobic pocket of the aromatase active site. nih.gov Furthermore, electron-withdrawing groups at the C-5 position of the indole ring have been predicted to play a crucial role by forming hydrogen bonds with key amino acid residues, such as Ser478. nih.gov A computational study on 2-methyl indole derivatives as aromatase inhibitors highlighted the importance of modifications at the 5th and 6th positions of the indole core for enhancing binding interactions. ijcrt.org One designed ligand, with modifications at these positions, exhibited a high docking score and strong hydrogen bonding, suggesting its potential as a potent inhibitor. ijcrt.org

| Indole Derivative Class | Key Interaction with Aromatase | Computational Finding |

| 2-Arylindoles | Hydrogen bond with Ser478 (OH) | The C-5 electron-withdrawing group is important for binding. nih.gov |

| 2-Methyl Indole Derivatives | Hydrogen bonding | Modifications at the 5th and 6th positions can enhance binding affinity. ijcrt.org |

Theoretical Examination of Indole-Based Efflux Pump Inhibitor Candidates

Bacterial efflux pumps are a major cause of multidrug resistance, and inhibitors of these pumps can restore the efficacy of antibiotics. frontiersin.orgacs.org The indole scaffold has been identified as a promising starting point for the development of efflux pump inhibitors (EPIs), particularly against the NorA efflux pump in Staphylococcus aureus. acs.orgjapsonline.com

Theoretical and computational studies have been instrumental in understanding the structure-activity relationships of indole-based EPIs. Molecular docking simulations have shown that these compounds can interact with key amino acid residues within the active site of the NorA efflux pump. japsonline.com For instance, studies on 2-arylindoles have identified interactions that are crucial for their inhibitory activity. japsonline.com Research has also shown that substitutions at the C5 and N1 positions of the indole scaffold can lead to potent NorA inhibitors. acs.org

A study on the indole derivative SMJ-5 found it to be a potent NorA efflux pump inhibitor, which was shown to increase the accumulation of ethidium (B1194527) bromide and norfloxacin (B1679917) in norA over-expressing S. aureus. nih.gov This suggests that the compound effectively blocks the pump's activity. nih.gov

Development of Neurotransmitter Analogs and Ligands for Receptor Systems (Focus on Mechanistic Insights)

The structural similarity of the indole nucleus to endogenous neurotransmitters like serotonin makes indole derivatives a rich source for the development of ligands for various receptor systems in the central nervous system. sci-hub.semdpi.com

Derivatives of indole have been developed as high-affinity ligands for serotonin receptors, such as the 5-HT6 receptor. acs.org Mechanistic studies have revealed that subtle changes to the indole scaffold can dramatically alter a compound's activity, converting a potent agonist into a moderate antagonist. acs.org For example, in a series of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles, the (R)-enantiomers acted as potent, full agonists at the 5-HT6 receptor, while the (S)-enantiomers were antagonists. acs.org This stereoselectivity underscores the precise three-dimensional requirements for receptor activation.

The indole ring's ability to participate in various binding interactions allows it to mimic the binding of natural ligands. For this compound derivatives, the iodine atom can further refine these interactions, potentially leading to ligands with high affinity and selectivity for specific neurotransmitter receptors. Research on 2-(5-iodo-1H-indol-3-yl)ethanamine, a structurally related compound, indicates that it acts as a partial agonist at serotonin receptors, and the iodine substituent may play a role in its binding affinity.

| Indole Derivative | Receptor System | Mechanistic Insight |

| 5-Arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles | 5-HT6 Receptor | Stereochemistry determines agonist vs. antagonist activity. acs.org |

| 2-(5-iodo-1H-indol-3-yl)ethanamine | Serotonin Receptors | Acts as a partial agonist; iodine may enhance binding. |

Applications of 5 Iodo 2 Methyl 1h Indole in Chemical Synthesis and Methodology Development

Utilization as a Versatile Building Block for Elaborate Heterocyclic Systems

5-Iodo-2-methyl-1H-indole serves as a fundamental building block for the synthesis of more complex heterocyclic structures. The presence of the iodine atom at the C5 position allows for a variety of cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

One of the most common applications is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.gov These reactions enable the introduction of a wide array of substituents at the C5 position of the indole (B1671886) ring, leading to the formation of diverse and elaborate heterocyclic systems. For example, Sonogashira coupling can be used to introduce alkynyl groups, which can then undergo further transformations to construct fused ring systems. nih.gov

The reactivity of the C5-iodo group, combined with the directing effects of the N-H and C2-methyl groups, allows for regioselective functionalization, providing access to a multitude of substituted indole derivatives that are otherwise difficult to synthesize. This versatility makes this compound an indispensable tool for medicinal chemists and synthetic organic chemists in the creation of novel molecular architectures with potential biological activity. researchgate.net

Strategic Precursor in the Total Synthesis of Complex Natural Products

The indole nucleus is a common motif in a vast number of biologically active natural products. rsc.orgdokumen.pub Consequently, substituted indoles like this compound are often employed as key intermediates in the total synthesis of these complex molecules. luc.edu The ability to selectively introduce functionality at the C5 position is critical for building up the intricate structures of many natural products.

In the context of total synthesis, the iodo group of this compound can be strategically employed as a handle for late-stage functionalization. This allows for the introduction of sensitive or complex fragments towards the end of a synthetic sequence, which can be a more efficient and convergent approach. For instance, a complex side chain could be attached via a Suzuki or Stille coupling reaction in one of the final steps of a synthesis.

Driving the Development of Novel Synthetic Routes to Functionally Substituted Indoles

The utility of this compound extends beyond its direct use as a building block; it also serves as a platform for the development of new synthetic methods for accessing functionally substituted indoles. luc.edu The predictable reactivity of the carbon-iodine bond allows researchers to test and optimize new coupling partners, catalysts, and reaction conditions.

For example, new ligands for palladium catalysts or novel copper-catalyzed reactions can be evaluated using this compound as a model substrate. researchgate.net The success of these new methods can then be applied to a broader range of substrates, expanding the toolkit available to synthetic chemists. The development of milder and more efficient methods for the functionalization of indoles is an active area of research, and this compound plays a significant role in this endeavor. organic-chemistry.org

Recent advancements include the development of iron-catalyzed cross-coupling reactions and direct C-H functionalization methods that are complementary to traditional palladium-catalyzed approaches. nih.govepfl.ch The exploration of these new catalytic systems with substrates like this compound is crucial for advancing the field of organic synthesis and enabling the preparation of previously inaccessible indole derivatives.

Contribution to Catalyst Design and Optimization for Diverse Organic Transformations

The interactions between this compound and various transition metal catalysts provide valuable insights that contribute to the design and optimization of new catalytic systems. nih.gov Studying the mechanism of coupling reactions involving this substrate can help elucidate the role of ligands, additives, and the metal center in the catalytic cycle.

This understanding is critical for developing catalysts with improved activity, selectivity, and substrate scope. For instance, by analyzing the challenges encountered in coupling reactions with sterically hindered or electronically demanding partners, researchers can design new ligands that promote more efficient catalysis. sjtu.edu.cn

Furthermore, the use of this compound in high-throughput screening experiments can accelerate the discovery of new catalysts for a variety of organic transformations. sjtu.edu.cn The knowledge gained from these studies not only benefits the synthesis of indole-containing molecules but also has broader implications for the development of catalysts for other important chemical transformations. The interplay between substrate, catalyst, and reaction conditions is a fundamental aspect of organic chemistry, and this compound serves as an excellent model system for investigating these relationships.

Advanced Analytical Methodologies for Indole Compounds

Chromatographic Separation Techniques for Purity Assessment and Complex Mixture Analysis

The purity and analysis of 5-Iodo-2-methyl-1H-indole and related indole (B1671886) compounds are heavily reliant on a suite of powerful chromatographic techniques. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are indispensable tools in this regard, each offering distinct advantages for separation, identification, and quantification. creative-proteomics.comijasret.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of indole compounds due to its versatility and wide applicability. rjpharmacognosy.irijpsjournal.com It is particularly effective for separating non-volatile and thermally sensitive molecules like many indole derivatives. creative-proteomics.com Reversed-phase HPLC is the most common modality, where a non-polar stationary phase is used with a polar mobile phase. ijtsrd.com The retention and selectivity of indole compounds can be finely tuned by adjusting the mobile phase composition, such as the ratio of an organic modifier (e.g., methanol (B129727) or acetonitrile) to an aqueous buffer, and the pH of the mobile phase. nih.gov For instance, a gradient elution with a mobile phase of aqueous formic acid modified with methanol has been successfully used for the simultaneous analysis of multiple indole compounds. mdpi.com The use of a C18 stationary phase is common for the separation of indoles. mdpi.com Purity assessment of indole derivatives by HPLC is a standard procedure, often achieving high levels of precision. lgcstandards.com

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement in liquid chromatography, offering enhanced resolution, speed, and sensitivity compared to conventional HPLC. nih.govijsrtjournal.com This is achieved by using columns packed with smaller particles (typically less than 2 µm) and operating at higher pressures. ijsrtjournal.com The result is a dramatic reduction in analysis time and solvent consumption. UPLC is particularly advantageous for the analysis of complex mixtures of indole alkaloids, where baseline separation of numerous components can be challenging. mdpi.com When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for both the quantification and structural elucidation of indole compounds in various matrices. rjpharmacognosy.irmdpi.com The increased sensitivity of UPLC allows for the detection of trace impurities and metabolites. ijsrtjournal.com

Gas Chromatography (GC): Gas chromatography is a valuable technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com For indole derivatives, GC is often employed for purity assessment and the analysis of volatile impurities. libretexts.org The choice of the stationary phase is critical for achieving good separation. The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. sigmaaldrich.com Separation is based on the differential partitioning of the analytes between the mobile and stationary phases. GC can be coupled with a Flame Ionization Detector (FID) for general hydrocarbon analysis or a Mass Spectrometer (GC-MS) for definitive identification of the separated components. sigmaaldrich.com GC-MS is a powerful combination that provides both retention time data and mass spectral information, enabling confident peak identification. creative-proteomics.com The purity of solvents used in GC analysis is crucial to avoid the introduction of interfering peaks. chromatographyonline.com

Interactive Data Table: Comparison of Chromatographic Techniques for Indole Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography (GC) |

| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. ijtsrd.com | Similar to HPLC, but with smaller particle size columns and higher pressures. ijsrtjournal.com | Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. sigmaaldrich.com |

| Typical Analytes | Non-volatile, thermally labile compounds. creative-proteomics.com | Wide range of compounds, particularly complex mixtures. mdpi.com | Volatile, thermally stable compounds. sigmaaldrich.com |

| Advantages | Versatile, widely applicable, robust. rjpharmacognosy.irijpsjournal.com | High resolution, speed, and sensitivity; reduced solvent consumption. nih.govijsrtjournal.com | High separation efficiency for volatile compounds, established methods. libretexts.org |

| Common Detectors | UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS). nih.govmdpi.com | PDA, MS, Tandem MS (MS/MS). rjpharmacognosy.irmdpi.com | Flame Ionization Detector (FID), Mass Spectrometry (MS). sigmaaldrich.com |

| Application to this compound | Purity assessment, quantification in reaction mixtures. lgcstandards.com | High-throughput screening, impurity profiling. ijsrtjournal.com | Analysis of volatile precursors and impurities. libretexts.org |

Comprehensive Spectroscopic Analytical Methods for Structural Confirmation

The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and atomic connectivity, ensuring an unambiguous structural assignment.

Advanced NMR Pulse Sequences: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules. For complex structures like substituted indoles, advanced 1D and 2D NMR experiments are essential. ipb.pt

¹H NMR: Provides information about the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons).

¹³C NMR: Reveals the number of unique carbon atoms and their chemical environment. journals.co.za

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connectivity between adjacent protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons and heteroatoms. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, aiding in stereochemical assignments. ipb.pt

For this compound, these techniques would confirm the positions of the iodo and methyl substituents on the indole ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula of the compound. uts.edu.auresearchgate.net This technique can differentiate between compounds with the same nominal mass but different elemental compositions. Fragmentation patterns observed in the mass spectrum, often generated through techniques like Collision-Induced Dissociation (CID), provide valuable structural information by revealing how the molecule breaks apart. researchgate.net This is often coupled with chromatographic techniques like LC-MS or GC-MS for enhanced sensitivity and accuracy. creative-proteomics.com

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is used to identify the functional groups present in a molecule. crridom.gov.insurfacesciencewestern.com Infrared radiation is absorbed by specific molecular vibrations (stretching, bending) at characteristic frequencies (wavenumbers). crridom.gov.in For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

N-H stretch: A sharp peak typically in the region of 3300-3500 cm⁻¹.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations usually appear just above and below 3000 cm⁻¹, respectively.

C=C stretches: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

C-N stretch: Typically observed in the 1200-1350 cm⁻¹ range.

C-I stretch: This bond vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

The combination of these spectroscopic methods provides a comprehensive and unambiguous characterization of the chemical structure of this compound. researchgate.netrsc.org

Interactive Data Table: Spectroscopic Data for Indole Derivatives

| Spectroscopic Technique | Information Provided | Relevance for this compound |

| ¹H NMR | Chemical shift, coupling constants, and integration of protons. ipb.pt | Confirms the substitution pattern on the indole ring and the presence of the methyl group. |

| ¹³C NMR | Chemical shifts of carbon atoms. journals.co.za | Identifies all unique carbons and confirms the positions of the iodo and methyl substituents. |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. nih.gov | Establishes the connectivity of the entire molecular framework. |

| HRMS | Exact mass measurement and elemental composition. uts.edu.auresearchgate.net | Determines the precise molecular formula (C₉H₈IN). |